molecular formula C11H16N2O B1677110 m-Hydroxybenzylpiperazine CAS No. 443694-34-6

m-Hydroxybenzylpiperazine

Cat. No. B1677110
M. Wt: 192.26 g/mol
InChI Key: APDLKHAYHYJBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-Hydroxybenzylpiperazine is a bioactive chemical . It has a chemical formula of C11H16N2O, an exact mass of 192.13, and a molecular weight of 192.262 . It is used in scientific research and exhibits diverse applications. Its unique structure allows for investigations in various fields, such as medicinal chemistry and neurobiology.


Synthesis Analysis

The synthesis of piperazine derivatives, like m-Hydroxybenzylpiperazine, has been explored in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of m-Hydroxybenzylpiperazine consists of a piperazine ring with a benzyl group substituted at one nitrogen and a hydroxy group on the meta position of the benzyl ring . The InChI Key is APDLKHAYHYJBDP-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving m-Hydroxybenzylpiperazine are not detailed in the search results, it’s worth noting that chemical reactions in micro- and nano-droplets can be dramatically accelerated . This could potentially apply to reactions involving m-Hydroxybenzylpiperazine.


Physical And Chemical Properties Analysis

M-Hydroxybenzylpiperazine is a solid powder . It is soluble in DMSO . The product is stable enough for a few weeks during ordinary shipping and time spent in Customs .

Scientific Research Applications

Serotonin Function Probe

m-Chlorophenylpiperazine (mCPP), a closely related compound to m-Hydroxybenzylpiperazine, has been extensively used as a probe of serotonin function in psychiatric research. It acts as a direct 5-hydroxytryptamine (5HT) agonist and is useful in evaluating 5HT receptor sensitivity. Its administration leads to dose-dependent elevation of ACTH, cortisol, and prolactin levels in both animals and humans, along with increased body temperature in humans. It also induces various behavioral effects depending on the population studied, suggesting its potential in understanding 5HT receptor-related effects (Kahn & Wetzler, 1991).

Effects on Psychological and Physiological Parameters

Another study on mCPP highlights its effects on anxiety, cognitive performance, cardiovascular function, and hormone levels in human volunteers. This work suggests the diverse applications of mCPP and, by extension, related compounds like m-Hydroxybenzylpiperazine, in studying the effects of serotonin function manipulation on various physiological and psychological parameters (Silverstone et al., 1994).

Gastrointestinal Tract Research

Research on 5-hydroxytryptamine (5-HT) in the gastrointestinal tract of various species indicates the importance of related compounds in understanding the indirect and direct actions of 5-HT on nerves and smooth muscle, respectively. This kind of study can provide insights into gastrointestinal disorders and potential treatments (Drakontides & Gershon, 1968).

Safety And Hazards

M-Hydroxybenzylpiperazine is for research use only, not for human or veterinary use . It is shipped under ambient temperature as a non-hazardous chemical .

Future Directions

Piperazine nucleus is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Therefore, piperazine-based compounds like m-Hydroxybenzylpiperazine are gaining prominence in today’s research . Future directions could include further exploration of its potential uses in medicinal chemistry and neurobiology.

properties

IUPAC Name

3-(piperazin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-3-1-2-10(8-11)9-13-6-4-12-5-7-13/h1-3,8,12,14H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDLKHAYHYJBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Hydroxybenzylpiperazine

CAS RN

443694-34-6
Record name m-Hydroxybenzylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443694346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-HYDROXYBENZYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZY9Q50UJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-Hydroxybenzylpiperazine
Reactant of Route 2
Reactant of Route 2
m-Hydroxybenzylpiperazine
Reactant of Route 3
Reactant of Route 3
m-Hydroxybenzylpiperazine
Reactant of Route 4
m-Hydroxybenzylpiperazine
Reactant of Route 5
Reactant of Route 5
m-Hydroxybenzylpiperazine
Reactant of Route 6
Reactant of Route 6
m-Hydroxybenzylpiperazine

Citations

For This Compound
1
Citations
JH Lee, HN Park, NS Kim, S Park, YM Lee, H Kang - Science & Justice, 2020 - Elsevier
… )-Bz-F, XLR11), amphetamines (amphetamine, fenfluramine, methamphetamine, norfenfluramine, phentermine), and benzylpiperazines (benzylpiperazine, m-hydroxybenzylpiperazine, …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.